2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride

Palladium Catalysis Cross-Coupling Building Block Utility

2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic building block belonging to the imidazopyridine family, a privileged scaffold in medicinal chemistry. It features a fused imidazole and pyridine ring system with a reactive chlorine atom at the 2-position, making it a key intermediate for the synthesis of complex bioactive molecules.

Molecular Formula C6H5Cl2N3
Molecular Weight 190.03 g/mol
CAS No. 132261-24-6
Cat. No. B3186858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride
CAS132261-24-6
Molecular FormulaC6H5Cl2N3
Molecular Weight190.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)Cl.Cl
InChIInChI=1S/C6H4ClN3.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H,(H,8,9,10);1H
InChIKeyQOAXDAFCYWBWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride (CAS 132261-24-6): A Versatile Building Block for Medicinal Chemistry and Kinase Inhibitor Development


2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic building block belonging to the imidazopyridine family, a privileged scaffold in medicinal chemistry [1]. It features a fused imidazole and pyridine ring system with a reactive chlorine atom at the 2-position, making it a key intermediate for the synthesis of complex bioactive molecules . The hydrochloride salt (MW: 190.03 g/mol) is often used to enhance solubility and handling properties in research settings . This compound is primarily utilized for its ability to serve as a precursor for functionalization at the 2-position, enabling the construction of diverse chemical libraries for drug discovery.

The Critical Importance of Precise Chemical Structure: Why Not All Imidazo[4,5-b]pyridines Are Created Equal


While the imidazo[4,5-b]pyridine core is a common pharmacophore, generic substitution with analogs is not feasible for several reasons. First, the specific position of the chlorine atom (at the 2-position) is crucial for its synthetic utility. Changing the halogen (e.g., to 2-Bromo-1H-imidazo[4,5-b]pyridine) alters reactivity in cross-coupling reactions [1]. Second, different regioisomers (e.g., imidazo[4,5-c]pyridine) exhibit distinct biological profiles due to variations in hydrogen-bonding patterns and shape [2]. Finally, the electronic properties imparted by the chloro-substituent can be critical for target binding affinity and selectivity, as demonstrated in kinase inhibitor programs [3]. Therefore, selecting the correct building block with the precise substitution pattern is paramount for successful lead optimization.

Quantitative Differentiation: Evidence-Based Reasons to Choose 2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride


Synthetic Versatility and Reactivity: A Direct Comparison of 2-Chloro vs. 2-Bromo Analogues

The 2-chloro substituent on the imidazo[4,5-b]pyridine scaffold is generally less reactive than the corresponding 2-bromo derivative in palladium-catalyzed cross-coupling reactions. This differential reactivity, while often seen as a limitation, can be strategically advantageous, allowing for more controlled and selective functionalization in complex molecule synthesis [1]. For instance, in Suzuki-Miyaura couplings, the chloroarene typically requires more forcing conditions (e.g., higher temperature, specific ligands) than the bromoarene, which can be exploited to achieve sequential coupling steps. This property is a key consideration for chemists planning multi-step syntheses.

Palladium Catalysis Cross-Coupling Building Block Utility

Scaffold Selectivity in Kinase Inhibition: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

The precise regiochemistry of the imidazopyridine core profoundly impacts kinase selectivity. A 2024 study in the Journal of Medicinal Chemistry directly compared the 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds. The 3H-imidazo[4,5-b]pyridine scaffold, which is the core of the target compound, demonstrated a different selectivity profile within the JAK family (JAK1, JAK2, JAK3, TYK2) compared to its [4,5-c] isomer [1]. For example, matched pairs based on these scaffolds showed distinct IC50 ratios for JAK1/TYK2, highlighting the critical importance of selecting the correct [4,5-b] isomer for achieving the desired selectivity profile [2].

Kinase Inhibitors JAK Family Scaffold Hopping Selectivity

Potency and Efficacy: Imidazo[4,5-b]pyridine vs. Purine Scaffolds in TrkA Kinase Inhibition

A scaffold-hopping study aimed at discovering TrkA kinase inhibitors directly compared disubstituted imidazo[4,5-b]pyridines with analogous purine-based compounds. Starting from an azaindole lead (AZ-23), researchers identified imidazo[4,5-b]pyridine derivatives that achieved subnanomolar cellular potencies against TrkA [1]. For example, compound 2d (an imidazo[4,5-b]pyridine) demonstrated significant antitumor effects in a TrkA-driven mouse allograft model, validating the scaffold's potential [2]. This work underscores that the imidazo[4,5-b]pyridine core is not just a bioisostere but can offer a distinct and optimized profile compared to other heterocyclic alternatives like purines.

TrkA Kinase Cancer Pain Scaffold Hopping Potency

Influence of Halogenation on CK2 Kinase Inhibition: A Case for the 2-Chloro Precursor

A 2020 study in Bioorganic Chemistry evaluated a series of halogenated azolo[4,5-b]pyridines, including 1H-imidazo[4,5-b]pyridines, as inhibitors of CK2 kinase. The research found that di- and trihalogenated 1H-triazolo[4,5-b]pyridines were the most potent inhibitors, with IC50 values as low as 2.56 µM for CK2α [1]. While the study does not focus on the 2-chloro derivative itself, it establishes the importance of halogen substitution on the imidazo[4,5-b]pyridine core for modulating kinase activity . The 2-chloro-1H-imidazo[4,5-b]pyridine serves as a key precursor for synthesizing the more highly halogenated, active analogs evaluated in this study. This provides a clear rationale for its utility as a versatile starting material in medicinal chemistry programs targeting CK2.

CK2 Kinase Cancer Halogenated Heterocycles Structure-Activity Relationship

Strategic Application Scenarios for 2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs Requiring Precise Scaffold Selectivity

When developing kinase inhibitors, especially for targets like JAK or TrkA, the choice of core scaffold is critical. This compound is the optimal choice as a starting material for building a focused library around the imidazo[4,5-b]pyridine core, as opposed to the less selective [4,5-c] isomer or alternative purine scaffolds. The evidence demonstrates that this specific regioisomer yields a distinct selectivity profile and potent cellular activity [1] [2]. Researchers can confidently prioritize this building block to explore SAR around the 2-position while maintaining the validated [4,5-b] core, accelerating the hit-to-lead process.

Controlled Functionalization in Complex Molecule Synthesis

For multi-step organic syntheses where chemoselectivity is paramount, the 2-chloro substituent offers a strategic advantage. Compared to more reactive 2-bromo analogs, the lower reactivity of the chloro-group in palladium-catalyzed cross-coupling reactions allows for selective, later-stage functionalization in the presence of other sensitive groups [1]. This property makes 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride a superior choice for constructing complex pharmaceutical intermediates where precise control over the reaction sequence is required.

Building Blocks for CK2-Targeted Anticancer Agent Development

Based on the demonstrated activity of halogenated azolo[4,5-b]pyridines against CK2 kinase, this compound is a valuable precursor for synthesizing novel CK2 inhibitors [1]. Medicinal chemistry groups focused on CK2 as an anticancer target can utilize this 2-chloro building block to generate a diverse array of analogs through nucleophilic aromatic substitution or cross-coupling reactions. The established SAR around halogenation on this scaffold provides a clear pathway for optimizing potency and selectivity, making it a strategic procurement for any CK2-focused project.

Accelerating Structure-Activity Relationship (SAR) Studies via Parallel Synthesis

The 2-chloro substituent provides a single, versatile handle for rapid diversification. This compound is ideally suited for high-throughput parallel synthesis, enabling the creation of compound libraries with varied substituents at the 2-position. This approach is validated by its use as a key intermediate in the discovery of potent kinase inhibitors, as documented in the TrkA study [2]. Procuring this building block allows for the efficient exploration of chemical space around a validated pharmacophore, a key step in modern drug discovery.

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